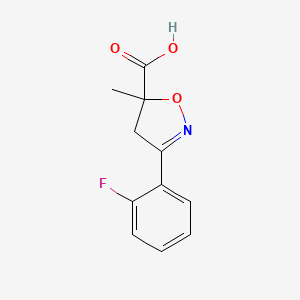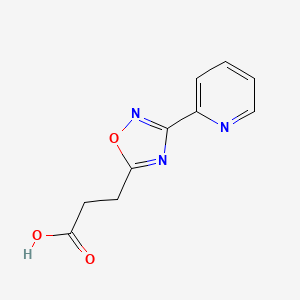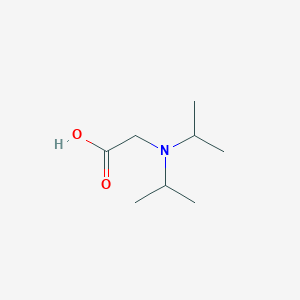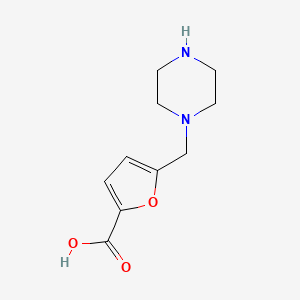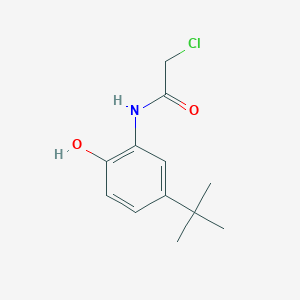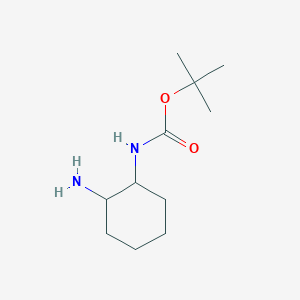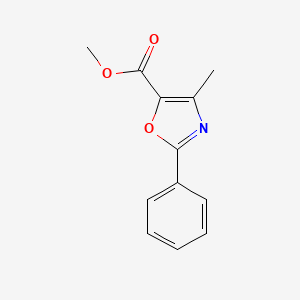
5-fluoro-1H-indole-7-carbonitrile
Vue d'ensemble
Description
The compound 5-fluoro-1H-indole-7-carbonitrile is a fluorinated indole derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Indole derivatives are commonly studied for their affinity and specificity towards various biological targets, including the serotonin transporter (SERT) . The presence of a fluorine atom and a carbonitrile group in the molecule suggests that it may have unique chemical properties and could be of interest in the development of new pharmaceuticals or imaging agents.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile has been used to prepare a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . This method involves the use of a catalytic amount of CuBr and an excess of K2CO3 in DMSO at 100°C. Similarly, the synthesis of fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles, which are structurally related to this compound, has been reported for the purpose of developing SERT imaging agents . These syntheses highlight the versatility and the potential for creating a variety of indole-based compounds with different substituents.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which also revealed the presence of an intramolecular hydrogen bond and the crystal packing governed by intermolecular hydrogen bonds . Although this compound is not the exact target molecule, it provides insight into the structural aspects that could be relevant for this compound, such as the potential for hydrogen bonding and the influence of substituents on the crystal structure.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. The one-pot multicomponent synthesis approach has been used to create novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds . This method involves the reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalyst. Such reactions demonstrate the reactivity of the indole moiety and its ability to form complex heterocyclic structures, which could be applicable to the synthesis and further functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The introduction of a fluorine atom can significantly affect the molecule's lipophilicity, metabolic stability, and potential for forming hydrogen bonds . The carbonitrile group can also influence the molecule's reactivity and electronic properties. These attributes are crucial when considering the compound's application in drug development or as a tracer for imaging techniques such as positron emission tomography (PET) .
Applications De Recherche Scientifique
Synthèse de dihydroisoquinoléines
“5-fluoro-1H-indole-7-carbonitrile” peut être utilisé comme réactif pour la synthèse parallèle de dihydroisoquinoléines via une réaction de couplage à trois composants co-catalysée par l'argent et la L-proline. Ce procédé est important en chimie médicinale pour la création de structures moléculaires complexes et diverses qui peuvent être utilisées dans le développement de médicaments .
Préparation de benzoyl indoles
Ce composé sert de réactif pour la préparation chimiosélective et régiosélective de benzoyl indoles. Les benzoyl indoles ont diverses applications pharmaceutiques, notamment en tant qu'intermédiaires dans la synthèse de molécules médicamenteuses plus complexes .
Développement d'agonistes doubles PPARα/γ
Il est également utilisé dans la préparation de nouveaux agonistes doubles PPARα/γ, qui sont des traitements potentiels du syndrome métabolique et du diabète sucré insulinodépendant (DSID). Ces agonistes jouent un rôle dans la régulation du métabolisme des lipides et du glucose, ce qui est crucial pour la gestion de ces affections .
Activités cytotoxiques contre les cellules cancéreuses
Les composés dérivés de “this compound” ont montré des activités cytotoxiques dose-dépendantes sur les cellules cancéreuses MCF-7 selon le test MTT. Ceci indique des applications potentielles en thérapie anticancéreuse, notamment en ciblant les cellules cancéreuses du sein .
Activité antivirale
Des dérivés de ce composé ont été étudiés pour leur activité antivirale contre un large éventail de virus à acide ribonucléique (ARN) et à acide désoxyribonucléique (ADN). Ceci suggère son utilisation dans le développement de médicaments antiviraux qui peuvent inhiber la réplication de divers virus .
Synthèse de dérivés de sulfonamide
Une nouvelle série de dérivés de sulfonamide à base d'indole a été synthétisée à l'aide de “this compound”. Ces dérivés ont été caractérisés pour leurs propriétés électrochimiques, ce qui pourrait avoir des implications dans les capteurs électrochimiques ou d'autres applications électroniques .
Potentiel biologique dans le développement de médicaments
L'échafaudage indole, auquel appartient “this compound”, se retrouve dans de nombreuses molécules médicamenteuses synthétiques. Il se lie avec une forte affinité à plusieurs récepteurs, ce qui est utile dans le développement de nouveaux agents thérapeutiques avec diverses applications cliniques et biologiques .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 5-fluoro-1h-indole-7-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.
Propriétés
IUPAC Name |
5-fluoro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYATWYHRJOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395174 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883500-80-9 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

